Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate
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Overview
Description
Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitrophenyl group attached to a pent-4-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrophenylacetate: Similar in structure but lacks the pent-4-enoate moiety.
Ethyl 3-(4-nitrophenyl)propanoate: Similar but with a different carbon chain length.
Ethyl 2-(4-nitrophenyl)acetate: Similar but with a different position of the nitrophenyl group.
Uniqueness
Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. The presence of both the nitrophenyl group and the pent-4-enoate ester makes it a versatile compound for various applications .
Properties
CAS No. |
76842-84-7 |
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Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C13H13NO5/c1-2-19-13(16)9-12(15)8-5-10-3-6-11(7-4-10)14(17)18/h3-8H,2,9H2,1H3 |
InChI Key |
PPNKPLRWTPTNEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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